![molecular formula C18H30N2 B14588165 Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- CAS No. 61580-96-9](/img/structure/B14588165.png)
Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-: is a complex organic compound that features a piperidine ring structure. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The compound is notable for its unique structural arrangement, which includes a methylene bridge and a cyclohexene ring, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium on activated charcoal and solvents like methanol. The process often requires precise temperature control and reaction times to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of pyridine derivatives using catalysts like molybdenum disulfide. This method is efficient for large-scale synthesis and ensures high yields of the target compound. The process is typically carried out in specialized reactors that allow for precise control of reaction parameters .
化学反応の分析
Types of Reactions: Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium or platinum can reduce double bonds within the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine ring are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on activated charcoal, platinum.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
科学的研究の応用
Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain industrial processes .
作用機序
The mechanism of action of Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets within biological systems. The compound may act on enzyme pathways, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Pyridine: A simpler heterocyclic amine with a six-membered ring containing one nitrogen atom.
Piperazine: Another heterocyclic compound with two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness: Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]- is unique due to its complex structure, which includes both a piperidine ring and a cyclohexene ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
61580-96-9 |
|---|---|
分子式 |
C18H30N2 |
分子量 |
274.4 g/mol |
IUPAC名 |
1-[(3-methylidene-2-piperidin-1-ylcyclohexen-1-yl)methyl]piperidine |
InChI |
InChI=1S/C18H30N2/c1-16-9-8-10-17(15-19-11-4-2-5-12-19)18(16)20-13-6-3-7-14-20/h1-15H2 |
InChIキー |
TYWWXHHNAGAVPN-UHFFFAOYSA-N |
正規SMILES |
C=C1CCCC(=C1N2CCCCC2)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
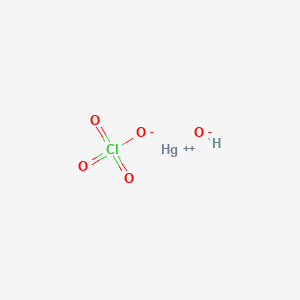
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)

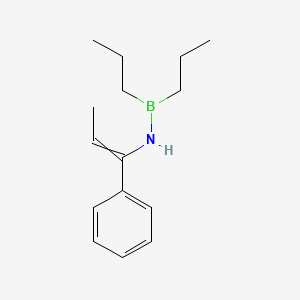
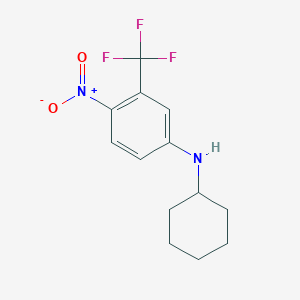
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
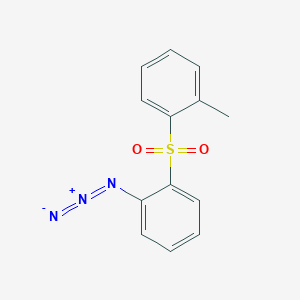
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
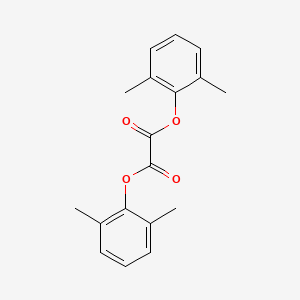
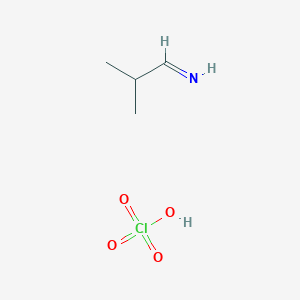
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
